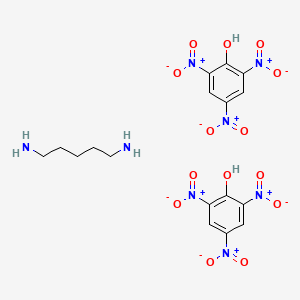

Pentane-1,5-diamine;2,4,6-trinitrophenol

Description

Overview of Pentane-1,5-diamine (Cadaverine) as an Aliphatic Diamine in Chemical Research

Pentane-1,5-diamine, commonly known as cadaverine (B124047), is a biogenic aliphatic diamine with the chemical formula C₅H₁₄N₂. nih.gov It is a colorless, fuming liquid with a characteristic unpleasant odor, and it is naturally produced by the bacterial decarboxylation of the amino acid lysine (B10760008) during the putrefaction of animal tissue. nih.govnih.gov In the realm of chemical research, cadaverine serves as a versatile building block and a valuable ligand. Its two primary amine groups, located at the ends of a flexible five-carbon chain, allow it to participate in a wide range of chemical reactions, including polymerization, condensation, and coordination chemistry. nih.gov It is a key monomer in the synthesis of certain polyamides and has been explored for its potential in the development of novel polymers and other functional materials. nih.gov

| Property | Value |

| IUPAC Name | Pentane-1,5-diamine |

| Common Name | Cadaverine |

| CAS Number | 462-94-2 |

| Molecular Formula | C₅H₁₄N₂ |

| Molecular Weight | 102.18 g/mol |

| Appearance | Colorless to pale yellow viscous liquid |

| Boiling Point | 178-180 °C |

| Solubility | Miscible with water and polar solvents |

This table provides key physicochemical properties of Pentane-1,5-diamine.

Overview of 2,4,6-Trinitrophenol (Picric Acid) as a Highly Acidic Nitroaromatic Compound

2,4,6-Trinitrophenol, widely known as picric acid, is a yellow crystalline solid with the chemical formula C₆H₃N₃O₇. Historically, it has been used as a yellow dye, an antiseptic, and a high explosive. From a chemical standpoint, picric acid is a highly acidic phenol (B47542) due to the strong electron-withdrawing effects of the three nitro groups attached to the aromatic ring. This pronounced acidity facilitates its reaction with a wide variety of bases, including amines, to form stable salts known as picrates. rsc.orgresearchgate.net The electron-deficient nature of the aromatic ring in picric acid also makes it an excellent electron acceptor, enabling it to form charge-transfer complexes with electron-rich donor molecules. rsc.orgresearchgate.net

| Property | Value |

| IUPAC Name | 2,4,6-Trinitrophenol |

| Common Name | Picric Acid |

| CAS Number | 88-89-1 |

| Molecular Formula | C₆H₃N₃O₇ |

| Molecular Weight | 229.10 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 122.5 °C |

| Acidity (pKa) | 0.38 |

This table summarizes the key physicochemical properties of 2,4,6-Trinitrophenol.

Rationale for Investigating the Adduct of Pentane-1,5-diamine and 2,4,6-Trinitrophenol

The investigation of the adduct formed between pentane-1,5-diamine and 2,4,6-trinitrophenol is driven by the fundamental principles of acid-base chemistry and supramolecular assembly. The basic nature of the aliphatic diamine, cadaverine, and the strong acidic character of picric acid suggest a facile proton transfer reaction to form a stable salt. The resulting ionic species, the diprotonated pentane-1,5-diammonium cation and two picrate (B76445) anions, can then self-assemble into a well-defined crystalline lattice. The study of this specific adduct allows for an exploration of the interplay between hydrogen bonding, ionic interactions, and potential charge-transfer phenomena in a system with a flexible aliphatic dication and a rigid, electron-deficient aromatic anion.

Contextualization within Supramolecular Chemistry and Crystal Engineering Disciplines

The study of the pentane-1,5-diamine and 2,4,6-trinitrophenol adduct falls squarely within the disciplines of supramolecular chemistry and crystal engineering. Supramolecular chemistry focuses on the study of systems composed of a discrete number of assembled molecular subunits or components, and the forces that hold them together. The formation of the amine-picrate adduct is a classic example of molecular recognition and self-assembly, key concepts in supramolecular chemistry.

Crystal engineering, a subfield of supramolecular chemistry, is concerned with the design and synthesis of crystalline solids with desired properties. mitacs.ca This is achieved by understanding and controlling the intermolecular interactions that govern the formation of the crystal lattice. mitacs.ca The study of the crystal structure of the pentane-1,5-diamine;2,4,6-trinitrophenol adduct would provide valuable information on how the ionic components pack in the solid state, the nature of the hydrogen-bonding networks, and any other non-covalent interactions that contribute to the stability of the crystal. researchgate.net This knowledge can be used to design new materials with specific physical and chemical properties. mitacs.caresearchgate.netmdpi.comrsc.org

Historical and Contemporary Academic Interest in Charge-Transfer Complexes and Salts Involving Nitroaromatics and Aliphatic Amines

The academic interest in charge-transfer complexes and salts involving nitroaromatics and aliphatic amines has a long history, dating back to the early days of organic chemistry. wikipedia.org The vibrant colors often produced upon mixing electron-rich amines with electron-deficient nitroaromatics were among the first indicators of the formation of new chemical species. wikipedia.org These interactions were initially studied to understand the nature of chemical bonding beyond the covalent bond.

In contemporary research, the focus has shifted towards the potential applications of these materials. Charge-transfer complexes are being investigated for their use in organic electronics, such as organic semiconductors and light-emitting diodes. researchgate.netresearchgate.net The transfer of charge between the donor and acceptor molecules can lead to interesting photophysical and electronic properties. researchgate.net Furthermore, the formation of salts between nitroaromatics and amines is a key strategy in the field of energetic materials, where the aim is to create new explosives with improved performance and safety characteristics. mitacs.ca The study of these complexes also continues to be of fundamental importance in understanding reaction mechanisms and the principles of molecular recognition. cam.ac.uk

Properties

CAS No. |

80056-66-2 |

|---|---|

Molecular Formula |

C17H20N8O14 |

Molecular Weight |

560.4 g/mol |

IUPAC Name |

pentane-1,5-diamine;2,4,6-trinitrophenol |

InChI |

InChI=1S/2C6H3N3O7.C5H14N2/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;6-4-2-1-3-5-7/h2*1-2,10H;1-7H2 |

InChI Key |

XUNOLAKMOUZWBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCN)CCN |

Origin of Product |

United States |

Synthetic Methodologies for Pentane 1,5 Diamine;2,4,6 Trinitrophenol and Analogous Systems

Principles of Amine-Acid Salt and Co-crystal Formation

The formation of salts and co-crystals from amines and acids is a cornerstone of crystal engineering. The primary interaction driving the formation of an amine-acid salt is the transfer of a proton from the acidic functional group to the basic amine group. This results in the formation of an ionic bond between the resulting cation (from the amine) and anion (from the acid). A general rule of thumb suggests that a difference in the pKa values of the acid and the base of at least two units is typically required for stable salt formation in water. nih.gov

Co-crystals, on the other hand, are multi-component crystals where the components are held together by non-ionic intermolecular forces, most commonly hydrogen bonds. nih.gov While salt formation involves proton transfer, co-crystallization is a result of directed self-assembly of different molecules. nih.gov The distinction can sometimes be subtle, and in some cases, compounds may exhibit characteristics of both, existing on a salt-cocrystal continuum. The ability of amines and carboxylic acids to act as both hydrogen bond donors and acceptors makes them versatile building blocks for constructing supramolecular structures. researchgate.net

The formation of these multi-component systems can significantly alter the physical properties of the parent compounds, including solubility, melting point, stability, and bioavailability. For instance, the formation of salts is a widely used strategy in the pharmaceutical industry to improve the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs). nih.govacs.org Similarly, co-crystals offer an alternative approach to modify these properties, with the advantage of being applicable to non-ionizable APIs as well. nih.gov

Preparation Strategies for Pentane-1,5-diamine;2,4,6-trinitrophenol

The preparation of this compound typically involves solution-based crystallization methods where pentane-1,5-diamine and picric acid are dissolved in a suitable solvent, and the salt crystallizes upon changing the conditions. Mechanochemical methods also present a viable, solvent-free alternative.

Solvent-assisted crystallization is a widely employed set of techniques for obtaining high-quality single crystals of organic salts and co-crystals. The choice of solvent is critical as it influences the solubility of the reactants and the resulting salt, which in turn affects the nucleation and growth of the crystals. beilstein-journals.org

Slow evaporation is a straightforward and common method for growing single crystals. unifr.ch In this technique, the amine and acid are dissolved in a solvent or a mixture of solvents in which they are soluble. The container is then left partially open to the atmosphere, allowing the solvent to evaporate slowly over a period of hours to weeks. rsc.org As the solvent evaporates, the concentration of the solute increases, eventually reaching a state of supersaturation. This supersaturation drives the nucleation and subsequent growth of crystals. rsc.org The rate of evaporation can be controlled to influence the size and quality of the resulting crystals; slower evaporation rates generally yield larger and higher-quality crystals. unifr.ch For the synthesis of picrate (B76445) salts, this method has been successfully used to obtain crystals suitable for single-crystal X-ray diffraction studies. researchgate.net

| Parameter | Description | Typical Range/Condition |

| Solvent Choice | Should dissolve both reactants but not the product to an excessive degree. | Alcohols (e.g., ethanol, methanol), water, or mixtures. |

| Temperature | Typically ambient temperature. Can be adjusted to control evaporation rate. | 20-25 °C |

| Evaporation Rate | Controlled by the opening of the vessel. Slower rates are generally preferred. | Hours to weeks. |

| Concentration | Stoichiometric amounts of amine and acid are usually used. | Dependent on solubility. |

Cooling crystallization relies on the principle that the solubility of many compounds decreases as the temperature of the solution is lowered. zigongpumps.com In this method, a saturated or near-saturated solution of the amine and acid is prepared at an elevated temperature. The solution is then slowly cooled, causing the solubility of the salt to decrease and leading to supersaturation and subsequent crystallization. ebner-co.de The rate of cooling is a crucial parameter; slow cooling generally promotes the growth of larger, more perfect crystals, while rapid cooling can lead to the formation of many small crystals or even amorphous precipitates. uct.ac.za This technique is particularly useful for compounds that exhibit a significant change in solubility with temperature.

| Parameter | Description | Typical Range/Condition |

| Solvent Choice | Solvent in which the product has a steep solubility curve with respect to temperature. | Water, ethanol, etc. |

| Initial Temperature | High enough to fully dissolve the reactants. | Dependent on the solvent's boiling point and solute's solubility. |

| Final Temperature | Low enough to induce significant crystallization. | Room temperature or below (e.g., 0-5 °C). |

| Cooling Rate | Slow and controlled for better crystal quality. | Can range from a few degrees per hour to natural cooling. |

Diffusion-controlled crystallization methods are employed to achieve very slow and controlled mixing of reactants, which can lead to the formation of high-quality single crystals. rsc.org In one common setup, a solution of one reactant is carefully layered on top of a solution of the other reactant, often with a buffer layer of pure solvent in between. The reactants then slowly diffuse into each other, and crystallization occurs at the interface where the concentration product exceeds the solubility product. rsc.org Another variation is vapor diffusion, where a solution of the reactants is placed in a sealed container with a vessel containing a more volatile solvent in which the product is less soluble (an anti-solvent). The anti-solvent vapor slowly diffuses into the reactant solution, reducing the solubility of the product and inducing crystallization. These methods are particularly advantageous for growing crystals of sensitive or poorly crystalline materials. researchgate.net

| Method | Description |

| Liquid-Liquid Diffusion | Solutions of the two reactants are carefully layered, allowing slow diffusion and crystallization at the interface. rsc.org |

| Vapor Diffusion | An anti-solvent vapor diffuses into the reactant solution, gradually decreasing the solubility of the product and causing crystallization. rsc.org |

Mechanochemical synthesis involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions and phase transformations in the solid state. rsc.org This approach offers several advantages over traditional solution-based methods, including the reduction or elimination of solvents, which makes it a more environmentally friendly "green" chemistry technique. rsc.org Mechanochemical methods can also lead to the formation of novel crystalline phases that are not accessible through solution crystallization. nih.gov

In the context of amine-acid salt and co-crystal formation, the reactants are typically ground together in a mortar and pestle or a ball mill. The mechanical force brings the reactants into intimate contact, facilitating the proton transfer and molecular recognition necessary for salt or co-crystal formation. rsc.org Liquid-assisted grinding (LAG) is a variation where a small amount of a liquid is added to the solid reactants during grinding. This liquid can act as a catalyst, accelerating the reaction and often leading to a more crystalline product. researchgate.net Mechanochemistry has been successfully applied to the synthesis of a wide range of co-crystals and has been shown to be an efficient screening tool for new solid forms. researchgate.net

| Technique | Description | Advantages |

| Neat Grinding | Solid reactants are ground together without any added solvent. | Solvent-free, environmentally friendly. |

| Liquid-Assisted Grinding (LAG) | A small amount of liquid is added during grinding to facilitate the reaction. researchgate.net | Often faster reaction rates and more crystalline products. rsc.org |

| Twin-Screw Extrusion (TSE) | A continuous process where reactants are mixed and heated in an extruder. | Scalable and efficient for larger quantities. researchgate.net |

Solution-Based Proton Transfer Reactions and Adduct Isolation

The formation of this compound in a solution phase is a direct consequence of the significant difference in acidity and basicity between the reactants. Picric acid is a strong organic acid (pKa ≈ 0.38) due to the electron-withdrawing effects of its three nitro groups, which stabilize the resulting phenoxide anion. mdpi.comwikipedia.org Pentane-1,5-diamine, an aliphatic diamine, possesses two basic nitrogen atoms capable of accepting protons.

C₅H₁₄N₂ + (O₂N)₃C₆H₂OH → [C₅H₁₅N₂]⁺[(O₂N)₃C₆H₂O]⁻ (for 1:1 stoichiometry)

C₅H₁₄N₂ + 2 (O₂N)₃C₆H₂OH → [C₅H₁₆N₂]²⁺[2(O₂N)₃C₆H₂O]⁻ (for 1:2 stoichiometry)

The isolation of the resulting adduct is typically achieved through crystallization. By carefully selecting the solvent and controlling the reaction conditions, a supersaturated solution of the salt can be created. Slow evaporation of the solvent or cooling of the solution then allows for the formation of well-defined crystals. researchgate.net The solid adduct is subsequently isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried. The purity and structure of the isolated crystals are confirmed using techniques such as X-ray diffraction, spectroscopy (IR, NMR), and elemental analysis. researchgate.netmdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization of Pentane 1,5 Diamine;2,4,6 Trinitrophenol

Single-Crystal X-ray Diffraction Analysis

Investigation of π–π Stacking Interactions between Aromatic Moieties

In analogous organic picrate (B76445) salts, these interactions are typically characterized by face-to-face or parallel-displaced arrangements of the picrate rings. researchgate.net The key parameters that define these interactions, determined through single-crystal X-ray diffraction, are the interplanar distance between the aromatic rings and the centroid-to-centroid distance.

Interplanar Distance: This is the perpendicular distance between the mean planes of two adjacent aromatic rings. For effective π–π stacking, this distance is typically in the range of 3.3 to 3.8 Å.

Centroid-to-Centroid Distance: This measures the distance between the geometric centers of the stacked rings.

Slippage: In parallel-displaced stacking, one ring is offset relative to the other. This slippage distance can be calculated from the interplanar and centroid-to-centroid distances.

Studies on similar picrate salts have shown that these π-stacking interactions create columnar or layered structures within the crystal lattice, with the aliphatic diammonium cations situated between these assemblies, interacting via hydrogen bonds. researchgate.net For instance, in various amine picrate salts, centroid-to-centroid distances have been observed in the range of 3.5 to 3.8 Å, confirming the presence of significant π-stacking. researchgate.net

Table 1: Typical Parameters for π–π Stacking Interactions in Organic Picrate Salts

| Interaction Parameter | Typical Value Range | Significance |

|---|---|---|

| Interplanar Distance | 3.3 – 3.8 Å | Indicates effective orbital overlap between π-systems. |

| Centroid-to-Centroid Distance | 3.5 – 4.0 Å | Defines the proximity of the aromatic ring centers. |

Note: This data is representative of similar organic picrate salts and serves as an expected range for the title compound.

Quantification of Van der Waals Interactions within the Crystal Lattice

Beyond the directional forces of hydrogen bonding and π–π stacking, the crystal packing of Pentane-1,5-diamine;2,4,6-trinitrophenol is also stabilized by a network of weaker, non-directional Van der Waals interactions. These forces, although individually weak, are cumulative and play a crucial role in maximizing the packing efficiency within the crystal lattice. They arise from temporary fluctuations in electron density, creating transient dipoles that induce complementary dipoles in neighboring atoms.

Van der Waals forces encompass all non-covalent interactions that are not hydrogen bonds or ionic bonds. In this compound, they would occur between:

The aliphatic -(CH₂)₅- chain of the diammonium cation.

The nitro groups of adjacent picrate anions.

The aliphatic chain and the aromatic rings.

A quantitative analysis of these interactions is typically performed using Hirshfeld surface analysis on data obtained from single-crystal X-ray diffraction. This method calculates the proportion of different intermolecular contacts on the molecular surface. For organic salts, contacts such as H···H, C···H, and O···H (not involved in strong hydrogen bonding) make up a significant portion of the Van der Waals interactions and are essential for achieving a dense and stable crystal packing. The sum of the Van der Waals radii of two interacting atoms provides a benchmark; distances shorter than this sum indicate significant close-contact interactions.

Table 2: Common Van der Waals Radii and Expected Close Contacts

| Atom | Van der Waals Radius (Å) | Potential Close Contact | Sum of Radii (Å) |

|---|---|---|---|

| Hydrogen (H) | 1.20 | H···H | 2.40 |

| Carbon (C) | 1.70 | C···H | 2.90 |

| Oxygen (O) | 1.52 | O···H | 2.72 |

Note: Analysis of these contacts provides insight into the efficiency of the crystal packing.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization and Phase Purity Assessment

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. It provides a unique "fingerprint" for a crystalline solid, which is dependent on the crystal structure, including the unit cell dimensions and the arrangement of atoms.

A PXRD experiment on a powdered sample of this compound would yield a diffractogram showing a series of peaks (reflections) at specific diffraction angles (2θ). The position and intensity of these peaks are characteristic of the compound's crystal lattice. This data is invaluable for:

Phase Identification: Confirming the identity of the synthesized material by comparing its PXRD pattern to a known standard or a theoretically calculated pattern.

Phase Purity Assessment: Detecting the presence of crystalline impurities, such as unreacted picric acid or pentane-1,5-diamine, which would appear as additional, distinct peaks in the diffractogram.

Crystallinity Analysis: Assessing the degree of crystallinity of the sample. Sharp, well-defined peaks indicate a highly crystalline material, whereas broad halos suggest the presence of amorphous content.

Although a specific experimental PXRD pattern for this compound is not publicly documented, a theoretical pattern could be calculated if the single-crystal structure were determined. The pattern would consist of peaks indexed according to the Miller indices (hkl) corresponding to the lattice planes of the crystal.

Vibrational Spectroscopy for Functional Group and Interaction Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the functional groups present in a molecule and the chemical bonds that connect them. For this compound, these methods are particularly useful for confirming the salt formation via proton transfer.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum is a plot of absorbance versus wavenumber (cm⁻¹).

The formation of the diammonium dipicrate salt leads to several key changes compared to the spectra of the neutral starting materials:

Disappearance of Phenolic O-H Stretch: The broad absorption band characteristic of the phenolic O-H group in picric acid (typically around 3100 cm⁻¹) disappears upon deprotonation.

Appearance of N⁺-H Stretches: The primary amine (-NH₂) groups of the diamine are converted to ammonium (B1175870) (-NH₃⁺) groups. This gives rise to new, broad, and strong absorption bands in the region of 3200-2800 cm⁻¹, corresponding to N⁺-H stretching vibrations. These bands often overlap with C-H stretching vibrations.

N-H Bending Vibrations: The formation of the -NH₃⁺ group also introduces a characteristic bending (scissoring) vibration, typically observed around 1600-1550 cm⁻¹.

Nitro Group Stretches: The picrate anion features strong asymmetric and symmetric stretching vibrations for the NO₂ groups. These are typically observed near 1560-1520 cm⁻¹ (asymmetric) and 1350-1320 cm⁻¹ (symmetric). The exact positions can be influenced by the crystalline environment.

C-H Stretches: The aliphatic C-H stretching vibrations from the pentane (B18724) backbone are expected in the 3000-2850 cm⁻¹ region.

Table 3: Expected FT-IR Vibrational Modes for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Description |

|---|---|---|

| 3200 - 2800 | N⁺-H stretching | Broad, strong absorption from the -NH₃⁺ groups. |

| 3000 - 2850 | C-H stretching | Aliphatic C-H bonds in the pentane chain. |

| ~1600 | N⁺-H bending | Scissoring vibration of the -NH₃⁺ groups. |

| ~1550 | NO₂ asymmetric stretching | Strong absorption from the picrate nitro groups. |

| ~1330 | NO₂ symmetric stretching | Strong absorption from the picrate nitro groups. |

Raman spectroscopy is a complementary technique to FT-IR that relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.

Key features expected in the Raman spectrum of this compound include:

Symmetric NO₂ Stretch: The symmetric stretching mode of the nitro groups in the picrate anion gives rise to a very strong and characteristic Raman peak, typically around 1350-1330 cm⁻¹. This is often the most intense band in the spectrum of picrate compounds. researchgate.net

Aromatic Ring Vibrations: The breathing modes of the picrate aromatic ring are Raman active and appear in the fingerprint region. A notable ring breathing mode is often observed near 1000-800 cm⁻¹.

C-H and N⁺-H Stretches: While C-H stretching vibrations are present, they are generally weaker in Raman spectra compared to FT-IR. The N⁺-H stretches are also typically weak and broad.

Aliphatic Chain Vibrations: C-C stretching and CH₂ twisting/rocking modes of the pentane-1,5-diammonium cation will appear in the 1500-800 cm⁻¹ region.

The high intensity of the symmetric nitro stretch makes Raman spectroscopy an excellent tool for identifying the presence of the picrate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Insights

NMR spectroscopy is a powerful tool for elucidating molecular structure by probing the magnetic environments of atomic nuclei, such as ¹H (proton) and ¹³C.

For this compound, ¹H NMR spectroscopy in a suitable deuterated solvent (like DMSO-d₆) would confirm the structure and protonation state.

Picrate Anion Protons: The two aromatic protons on the picrate ring are chemically equivalent due to the molecule's symmetry. They would appear as a single, sharp singlet in the downfield region, typically around 8.5-9.0 ppm. This downfield shift is due to the strong deshielding effect of the three nitro groups.

Diammonium Cation Protons:

N⁺-H Protons: The protons on the ammonium groups (-NH₃⁺) are acidic and their chemical shift is highly dependent on solvent, concentration, and temperature. They would likely appear as a broad signal, potentially in the 7-9 ppm range in DMSO-d₆.

Aliphatic Protons: The protons on the pentane chain would show distinct signals. Due to the electronegativity of the adjacent -NH₃⁺ groups, the protons on the α-carbons (-CH₂-NH₃⁺) would be the most downfield (deshielded), likely appearing around 2.8-3.1 ppm. The protons on the β- and γ-carbons would appear further upfield (shielded), typically in the 1.4-1.8 ppm range. hmdb.ca

Table 4: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Picrate Ar-H | ~8.6 | Singlet | 4H (from two anions) |

| -NH₃⁺ | 7.0 - 9.0 | Broad Singlet | 6H |

| α-CH₂ (C1, C5) | ~2.9 | Multiplet | 4H |

| β-CH₂ (C2, C4) | ~1.6 | Multiplet | 4H |

Note: These are estimated values based on typical shifts for protonated amines and picrate anions.

Solid-state NMR could provide further insights into the packing and polymorphism of the compound in its crystalline form, revealing information about non-equivalent molecules in the crystal's asymmetric unit.

Mass Spectrometry Techniques for Compositional Verification

Mass spectrometry is a powerful analytical technique for verifying the composition of ionic compounds such as this compound. When analyzed, the salt is expected to ionize, showing evidence of its constituent cationic and anionic parts. Techniques like Electrospray Ionization (ESI) are well-suited for such non-volatile, ionic species.

The positive ion mode would detect the protonated pentane-1,5-diamine cation ([C₅H₁₄N₂ + H]⁺ or [C₅H₁₆N₂]²⁺). The fragmentation pattern in the mass spectrum would be characteristic of the pentane-1,5-diamine structure. The electron ionization (EI) mass spectrum of the neutral pentane-1,5-diamine shows a molecular ion peak and several characteristic fragment ions resulting from the cleavage of C-C and C-N bonds. nist.gov The most significant fragments typically arise from alpha-cleavage adjacent to the nitrogen atoms.

The negative ion mode would detect the picrate anion (C₆H₂N₃O₇⁻), which has a molecular weight of approximately 228 g/mol . The spectrum would be dominated by the molecular anion peak of the picrate, confirming the presence of the 2,4,6-trinitrophenol component.

Below is a table summarizing the expected key ions and fragments for the compositional verification of the salt.

| Ion/Fragment | Expected m/z (Mass-to-Charge Ratio) | Component Origin | Notes |

| [C₅H₁₅N₂]⁺ | 103.12 | Pentane-1,5-diamine (cation) | Singly protonated diamine. |

| [C₆H₂N₃O₇]⁻ | 228.00 | 2,4,6-Trinitrophenol (anion) | Picrate molecular anion. |

| [C₄H₁₀N]⁺ | 72.08 | Pentane-1,5-diamine (cation) | Fragment from loss of CH₂NH₂. |

| [CH₅N₂]⁺ | 45.04 | Pentane-1,5-diamine (cation) | Fragment from alpha-cleavage. |

| [C₅H₁₁N]⁺• | 85.09 | Pentane-1,5-diamine (cation) | Fragment from loss of NH₃. |

Thermal Analysis Techniques for Phase Behavior Understanding

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for understanding the phase behavior, thermal stability, and decomposition characteristics of energetic materials like amine picrate salts. researchgate.netmdpi.com These methods provide critical data on how the material behaves under controlled heating.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, the TGA thermogram would reveal a multi-stage decomposition process. The analysis of picrate salts of other amines suggests that the initial mass loss is often associated with the volatilization or decomposition of the amine component, followed by the more energetic decomposition of the picrate moiety at higher temperatures. mdpi.com

The decomposition pathway can be hypothesized as follows:

Initial Stage: An initial mass loss event corresponding to the release of the pentane-1,5-diamine molecule.

Final Stage: A subsequent, rapid mass loss associated with the violent, exothermic decomposition of the remaining picric acid. Picric acid is known to decompose autocatalytically. mdpi.com

The following table outlines the expected decomposition events based on the compound's stoichiometry.

| Decomposition Stage | Approximate Temperature Range (°C) | Expected Mass Loss (%) | Corresponding Chemical Event |

| 1 | 150 - 250 | ~30.8% | Loss of Pentane-1,5-diamine (C₅H₁₄N₂) |

| 2 | > 250 | ~69.2% | Decomposition of 2,4,6-Trinitrophenol (C₆H₃N₃O₇) component |

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, providing information on thermal events like melting and decomposition. mdpi.com For this compound, the DSC curve would likely show an initial endothermic peak corresponding to the melting of the salt. This would be immediately followed by a large, sharp exothermic peak, which is characteristic of the rapid, energetic decomposition of nitroaromatic compounds. mdpi.commdpi.com

The onset temperature of the exotherm is a critical parameter for assessing the thermal stability of the material. Studies on picric acid have shown that its decomposition is an autocatalytic process, which would be reflected in the sharp, high-energy release observed in the DSC thermogram. mdpi.com

| Thermal Event | Expected Onset Temperature (°C) | Expected Peak Temperature (°C) | Type of Event | Associated Process |

| Melting | 180 - 200 | 190 - 210 | Endothermic | Phase transition from solid to liquid. |

| Decomposition | 220 - 240 | 250 - 280 | Exothermic | Energetic decomposition of the compound. |

Supramolecular Assembly and Crystal Engineering of Pentane 1,5 Diamine;2,4,6 Trinitrophenol Systems

Design Principles for Directed Self-Assembly of Amine-Picrate Adducts

The self-assembly of amine-picrate adducts is a process guided by the principles of molecular recognition, relying on specific and directional non-covalent interactions to form thermodynamically stable crystalline structures. The primary driving force in the assembly of pentane-1,5-diamine with 2,4,6-trinitrophenol (picric acid) is the strong acid-base interaction between the highly acidic phenol (B47542) and the basic aliphatic amine groups.

Key design principles include:

Supramolecular Synthons: The interaction between the acidic proton of picric acid and the basic nitrogen of the amine is the most robust supramolecular synthon. This interaction typically leads to proton transfer, forming a charge-assisted hydrogen bond of the type N⁺-H···O⁻, which is a powerful tool in molecular crystal engineering.

Charge-Assisted Hydrogen Bonding: Following proton transfer, the resulting pentane-1,5-diaminium cation and picrate (B76445) anion are held together by strong electrostatic forces and a network of charge-assisted hydrogen bonds. The ammonium (B1175870) groups (N⁺-H) act as strong hydrogen bond donors, while the phenolate (B1203915) oxygen and the oxygen atoms of the nitro groups on the picrate anion serve as effective acceptors.

Stoichiometry: Pentane-1,5-diamine possesses two basic amino groups, while picric acid has one strongly acidic phenolic proton. This allows for the formation of adducts with different stoichiometric ratios, most commonly a 1:2 salt where the diamine is doubly protonated to form a dication, balanced by two picrate anions.

The predictability of these interactions allows for a rational design approach in crystal engineering, where the goal is to create crystalline materials with desired structures and properties.

Mechanisms of Proton Transfer and Its Role in Salt versus Co-crystal Formation

The formation of a multi-component crystal from an acid and a base can result in either a co-crystal, where the components are linked by neutral hydrogen bonds, or a salt, where proton transfer occurs to form ionic species. The outcome is primarily governed by the difference in acidity and basicity of the interacting molecules, often quantified by the ΔpKa rule.

The ΔpKa is defined as the difference between the pKa of the protonated base and the pKa of the acid (ΔpKa = pKa(base-H⁺) - pKa(acid)).

A generally accepted guideline suggests that if ΔpKa > 4, a salt is formed due to complete proton transfer. vietmedix.com

If ΔpKa < -1, a co-crystal is expected as proton transfer is energetically unfavorable. vietmedix.com

In the intermediate range of -1 ≤ ΔpKa ≤ 4, the outcome can be either a salt or a co-crystal, or a complex with partial proton transfer. vietmedix.com

In the case of pentane-1,5-diamine and 2,4,6-trinitrophenol:

2,4,6-trinitrophenol (Picric Acid) is a strong organic acid with a pKa value of approximately 0.38.

Pentane-1,5-diamine (Cadaverine) is a base that can be protonated twice. The pKa values for the corresponding conjugate acids (pentane-1,5-diaminium ions) are high, reflecting the basicity of the amine. nih.govdrugbank.com

| Compound | pKa Value | Reference |

| 2,4,6-Trinitrophenol | ~ 0.38 | |

| Pentane-1,5-diaminium (first protonation) | ~ 10.25 - 10.51 | nih.govdrugbank.com |

| Pentane-1,5-diaminium (second protonation) | ~ 9.13 | nih.gov |

Calculating the ΔpKa for the first protonation: ΔpKa₁ = pKa(H₂N(CH₂)₅NH₃⁺) - pKa(Picric Acid) ≈ 10.51 - 0.38 = 10.13

Calculating the ΔpKa for the second protonation: ΔpKa₂ = pKa(⁺H₃N(CH₂)₅NH₃⁺) - pKa(Picric Acid) ≈ 9.13 - 0.38 = 8.75

Since both ΔpKa values are significantly greater than 4, complete proton transfer from two picric acid molecules to both amino groups of the pentane-1,5-diamine is expected. This results in the formation of an ionic salt, specifically pentane-1,5-diaminium dipicrate, [C₅H₁₆N₂]²⁺·2[C₆H₂N₃O₇]⁻, rather than a neutral co-crystal. The crystal lattice is therefore constructed from discrete ions held together by strong electrostatic and hydrogen-bonding interactions.

Topologies and Robustness of Hydrogen-Bonded Networks

In the pentane-1,5-diaminium dipicrate salt, the supramolecular structure is dominated by a robust network of hydrogen bonds. The diprotonated diamine cation, ⁺H₃N-(CH₂)₅-NH₃⁺, provides six potent hydrogen bond donors. The picrate anion offers multiple acceptor sites: the negatively charged phenolate oxygen and the six oxygen atoms of the three nitro groups. This high density of donor and acceptor sites facilitates the formation of extensive and stable hydrogen-bonded networks.

The bifunctional nature of both the pentane-1,5-diaminium dication and the picrate anion allows for the propagation of hydrogen-bonding networks in multiple dimensions.

1D Architectures: Cations and anions can link alternately to form simple one-dimensional (1D) chains or ribbons. For example, a dication could bridge two anions, which in turn connect to other dications, propagating a linear assembly.

2D Architectures: Cross-linking between these 1D chains via additional hydrogen bonds can lead to the formation of two-dimensional (2D) sheets. The flexibility of the pentane-1,5-diaminium chain can facilitate connections between adjacent chains. In many organic salts, such hydrophilic layers are a common structural feature. jst.go.jp

3D Architectures: The numerous donor and acceptor sites allow for hydrogen bonds to form in all directions, connecting the 2D sheets into a complex three-dimensional (3D) network. jst.go.jp Inter-sheet connections can be established through the diamine cations bridging anions in adjacent layers or via weaker C-H···O interactions. The resulting 3D structure is a tightly packed arrangement of ions, maximizing electrostatic and hydrogen-bonding stabilization.

Graph set theory is a systematic tool used to describe and classify hydrogen-bonding patterns in crystals. A motif is denoted as Gⁿₐ(r), where G is the pattern designator (C for chain, R for ring, D for dimer), n is the number of hydrogen bonds in the motif, d is the number of donors, a is the number of acceptors, and r is the number of atoms in the ring or chain.

In the crystal structure of pentane-1,5-diaminium dipicrate, several motifs can be anticipated. A common motif in amine-carboxylate or amine-phenolate salts is the R²₂(8) ring, formed by two parallel hydrogen bonds between two donor sites on the cation and two acceptor sites on the anion. drugbank.com In this system, a bifurcated hydrogen bond from a single N-H group to two oxygen acceptors (e.g., the phenolate and an ortho-nitro oxygen) could form a smaller R¹₂(6) ring. nih.gov The connection of a single dication to two separate anions via its two terminal -NH₃⁺ groups would be described at a higher level of the network topology. The analysis of related amine picrate structures shows that R²₁(6) and R¹₂(6) motifs, involving bifurcated N-H···O bonds, are common. nih.gov

Influence of Molecular Geometry and Conformational Flexibility on Crystal Packing

The molecular geometry and conformational freedom of the constituent ions are critical factors that influence the final crystal packing. While the picrate anion is largely rigid, the pentane-1,5-diaminium cation possesses significant conformational flexibility due to the rotation around the C-C single bonds of its aliphatic chain.

The five-carbon chain can adopt various conformations, with the all-trans (extended) conformation being the most common in the solid state as it minimizes steric hindrance. However, gauche conformations are also possible and can lead to different packing arrangements and potentially polymorphism—the existence of multiple crystal forms of the same compound.

The conformation adopted by the diamine chain will directly impact:

Packing Efficiency: An extended, linear conformation might allow for a more ordered and dense packing arrangement, maximizing van der Waals interactions between the aliphatic chains.

Hydrogen-Bonding Geometry: The distance and orientation between the two terminal -NH₃⁺ groups are determined by the chain's conformation. A fully extended chain places these groups at their maximum separation, which will favor the formation of bridging links between anions that are far apart. A bent or folded conformation resulting from gauche torsions would bring the ammonium groups closer, potentially favoring chelation to a single anion or the formation of more compact, intricate hydrogen-bonded motifs.

Polymorphism: Different crystallization conditions (e.g., solvent, temperature) can trap different conformers of the diamine in the solid state, resulting in polymorphs with distinct crystal packing, hydrogen-bonding networks, and physical properties. The orientation of the flexible alkyl chains is often dictated by packing interactions during the crystallization process. umaryland.edu

Solvent Inclusion Phenomena and Host-Guest Interactions within Crystal Lattices

The formation of a robust hydrogen-bonded network in the pentane-1,5-diaminium dipicrate salt can sometimes result in the creation of voids or channels within the crystal lattice. These cavities may be large enough to accommodate solvent molecules used during the crystallization process, leading to the formation of solvates (or hydrates, if water is included).

Solvent inclusion is a common phenomenon in supramolecular chemistry and can significantly impact the stability and properties of the crystal.

Host-Guest Interactions: In such a solvate, the ionic crystal lattice acts as the "host," and the trapped solvent molecule is the "guest." The guest molecules are typically held in place by further non-covalent interactions, such as hydrogen bonding with the host's donor or acceptor sites (e.g., a water molecule accepting a hydrogen bond from an N⁺-H group and donating to a picrate oxygen) or by weaker van der Waals forces. nih.gov

Structural Stabilization: Solvent molecules can play a crucial role in stabilizing a particular crystal packing arrangement that might not be favorable in their absence. They can act as "space fillers" in voids or as "molecular glue," bridging different parts of the host framework through hydrogen bonds.

Formation of Solvates: The formation of a solvate versus an anhydrous crystal depends on the crystallization conditions. Factors such as the nature of the solvent, temperature, and rate of crystallization can determine whether solvent molecules are incorporated into the growing crystal lattice. In some cases, a stable solvate may form preferentially, which can then be converted to an anhydrous form upon heating.

Polymorphism and Pseudopolymorphism Studies

Extensive searches of scientific literature and crystallographic databases did not yield specific studies on the polymorphism or pseudopolymorphism of the compound Pentane-1,5-diamine;2,4,6-trinitrophenol, also known as cadaverine (B124047) picrate. While polymorphism is a documented phenomenon for related compounds, such as other picrate salts and salts of various diamines, no research detailing the existence of different crystalline forms (polymorphs) or solvated/hydrated forms (pseudopolymorphs) for this specific supramolecular assembly has been found.

Therefore, a detailed discussion, including research findings and data tables on the different crystalline structures, formation conditions, and characterization of polymorphs or pseudopolymorphs of this compound, cannot be provided at this time due to the absence of published data on the subject. Further experimental research would be required to investigate the potential for polymorphism and pseudopolymorphism in this system.

Theoretical and Computational Chemistry Investigations of Pentane 1,5 Diamine;2,4,6 Trinitrophenol

Density Functional Theory (DFT) Calculations

No published DFT studies on Pentane-1,5-diamine;2,4,6-trinitrophenol were identified. Consequently, information regarding:

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

is not available.

Quantum Chemical Topology (QCT) and Bader's Atoms in Molecules (AIM) Theory for Bonding Analysis

A literature search did not yield any studies that have applied QCT or AIM analysis to the this compound compound.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Contacts

No crystallographic or computational studies featuring Hirshfeld surface analysis and the corresponding fingerprint plots for this compound could be located.

Should research on the theoretical and computational aspects of this compound be published in the future, this article can be updated to reflect those findings. At present, the scientific community has not made this specific information available.

Molecular Dynamics Simulations to Explore Supramolecular Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the time-dependent behavior of molecular systems, providing detailed insights into the dynamic nature of intermolecular interactions. rsc.orgmdpi.comnih.gov An MD simulation of this compound would allow for the exploration of the stability and dynamics of the supramolecular assemblies.

Key areas of investigation using MD simulations would include:

Hydrogen Bond Dynamics: MD simulations can track the formation, breaking, and persistence of hydrogen bonds over time. This would be particularly insightful for understanding the strength and dynamics of the N⁺-H···O⁻ interactions between the protonated diamine and the picrate (B76445) anion, which are crucial for the stability of the crystal lattice.

Conformational Flexibility: The pentane-1,5-diamine cation possesses significant conformational freedom due to its aliphatic chain. MD simulations can explore the different accessible conformations of the cation within the crystal lattice and how these motions are coupled to the surrounding picrate anions.

Ion Mobility and Correlated Motions: At temperatures above absolute zero, the ions in the crystal lattice will exhibit vibrational and librational motions. MD simulations can quantify these motions and identify any correlated movements between cations and anions, which can be important for understanding the material's physical properties.

While specific MD simulation data for this compound is not available, the general approach and expected outcomes can be inferred from simulations on other organic molecular crystals. nih.govresearchgate.net

Table 1: Potential Parameters for Molecular Dynamics Simulation of this compound

| Parameter Type | Description | Relevance to the System |

| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of a system of particles. | A suitable force field (e.g., GAFF, CHARMM, OPLS) would be required to accurately model the bonded and non-bonded interactions within the salt. nih.gov |

| Partial Charges | The distribution of electrical charge on the atoms within the ions. | Accurate partial charges are crucial for correctly describing the strong electrostatic interactions between the pentane-1,5-diammonium cation and the picrate anion. |

| Lennard-Jones Parameters | Parameters that describe the van der Waals interactions (attractive and repulsive forces) between atoms. | These parameters are essential for modeling the packing and short-range interactions within the crystal. |

| Bond, Angle, and Dihedral Parameters | Parameters that describe the energy associated with bond stretching, angle bending, and torsional rotations. | These are necessary to maintain the correct molecular geometry and to model the conformational flexibility of the pentane-1,5-diamine cation. |

Predictive Modeling of Crystal Structures and Salt/Co-crystal Formation

The prediction of the crystal structure of a given compound from its molecular structure alone is a significant challenge in computational chemistry, often referred to as Crystal Structure Prediction (CSP). rsc.orgresearchgate.net Similarly, predicting whether two molecules will form a salt or a co-crystal is an active area of research.

Crystal Structure Prediction (CSP):

The general methodology for CSP involves two main steps:

Generation of a large number of plausible crystal packing arrangements. This is typically done using search algorithms that explore different space groups, unit cell dimensions, and molecular orientations.

Ranking of the generated structures based on their calculated lattice energies. The structures with the lowest lattice energies are considered the most likely to be observed experimentally.

Various computational methods can be used to calculate the lattice energy, ranging from empirical force fields to more accurate but computationally expensive quantum mechanical methods like Density Functional Theory (DFT). nih.gov For a flexible molecule like pentane-1,5-diamine, the conformational landscape of the cation would also need to be considered during the CSP process.

Predicting Salt vs. Co-crystal Formation:

The formation of a salt versus a co-crystal is primarily determined by the extent of proton transfer between the acidic and basic components. A common guideline is the "rule of three" for pKa differences: if the difference between the pKa of the conjugate acid of the base and the pKa of the acid (ΔpKa = pKa(baseH⁺) - pKa(acid)) is greater than 3, salt formation is highly probable. Given the pKa of picric acid (around 0.3) and the pKa of protonated alkylamines (typically around 10-11), a significant ΔpKa exists, strongly suggesting that this compound will exist as a salt.

Recent advances in machine learning and data-driven approaches are also being employed to predict co-crystal and salt formation with increasing accuracy. arxiv.orgelsevierpure.comchemrxiv.orgresearchgate.net These models are trained on large datasets of known co-crystals and salts and learn to identify molecular features that are predictive of their formation.

Table 2: Computational Approaches for Predictive Modeling

| Method | Description | Application to this compound |

| Crystal Structure Prediction (CSP) | Algorithms that search for and rank possible crystal structures based on lattice energy calculations. rsc.orgresearchgate.net | Could be used to predict the most stable polymorphs of the salt and to understand the preferred packing arrangements of the ions. |

| Density Functional Theory (DFT) | A quantum mechanical method for calculating the electronic structure and energy of molecules and materials. nih.govnih.gov | Can provide accurate calculations of lattice energies for ranking predicted crystal structures and for studying the details of intermolecular interactions. |

| Machine Learning Models | Data-driven models that learn to predict outcomes based on molecular descriptors. chemrxiv.orgresearchgate.net | Could be used to predict the likelihood of salt formation between pentane-1,5-diamine and 2,4,6-trinitrophenol based on their molecular properties. |

| Hirshfeld Surface Analysis | A method for visualizing and quantifying intermolecular interactions in a crystal. mdpi.com | In a predicted or experimentally determined crystal structure, this analysis would reveal the nature and relative importance of different intermolecular contacts. |

Advanced Research Directions and Potential Academic Applications

Exploration of Phase Transitions and Dynamic Behavior in Amine-Picrate Adducts

The solid-state behavior of amine-picrate adducts is a rich area of investigation, with the potential for discovering novel materials exhibiting interesting physical properties. The study of phase transitions and dynamic molecular motion within the crystal lattice of compounds like pentane-1,5-diamine picrate (B76445) can provide deep insights into structure-property relationships.

Research on analogous compounds, such as dipropylammonium picrate, has revealed the occurrence of first-order phase transitions at low temperatures. nih.govresearchgate.net These transitions are often characterized by distinct anomalies in differential scanning calorimetry (DSC) and dielectric measurements. nih.gov For pentane-1,5-diamine picrate, it is hypothesized that similar temperature-induced phase transitions could occur, driven by the ordering and disordering of the flexible pentane-1,5-diamine cation and the picrate anion within the crystal lattice. nih.govresearchgate.net

Detailed structural analyses, typically using variable-temperature single-crystal X-ray diffraction, are crucial to understanding these transitions. Such studies can elucidate the specific molecular motions involved, which may include conformational changes in the aliphatic chain of the diamine, reorientations of the ammonium (B1175870) groups, and slight displacements of the picrate anions. The dynamic behavior of the terminal alkyl groups in the diamine cation is expected to play a significant role in the mechanism of these structural phase transitions. nih.gov The presence of hydrogen bonding between the ammonium groups of the diamine and the phenolate (B1203915) and nitro groups of the picrate anion is a key factor in the stability of the crystal structure and influences the energetics of any phase transition.

Investigations into Optical and Spectroscopic Properties (Focusing on fundamental mechanisms)

The vibrant yellow color of pentane-1,5-diamine picrate is a direct indication of its interesting electronic properties, which arise from the formation of a charge-transfer complex. The electron-donating aliphatic amine and the electron-accepting picric acid interact to create new electronic transitions that are not present in the individual precursor molecules.

Understanding Fluorescence Quenching Mechanisms in Picrate Systems

While many charge-transfer complexes are fluorescent, the interaction between amines and picric acid often leads to fluorescence quenching. nih.govrsc.orgnih.gov This phenomenon is of great academic interest as it forms the basis for many chemical sensors. The quenching process in these systems can occur through several mechanisms, including photoinduced electron transfer (PET) and Förster resonance energy transfer (FRET).

In the context of pentane-1,5-diamine and picric acid, upon photoexcitation of a potentially fluorescent amine-containing system, an electron can be transferred from the excited state of the electron donor (the amine) to the electron-deficient picrate moiety. This process provides a non-radiative decay pathway for the excited state, thus quenching the fluorescence. The efficiency of this quenching is dependent on the redox potentials of the donor and acceptor and the distance between them.

Furthermore, the formation of a non-fluorescent ground-state complex between the amine and the picrate can also lead to static quenching. In this case, the complex itself is non-emissive, and its formation reduces the concentration of the free, potentially fluorescent species. Distinguishing between dynamic and static quenching mechanisms can be achieved through temperature-dependent fluorescence lifetime studies.

Advanced UV-Vis Absorption Studies and Electronic Transitions

The formation of the charge-transfer complex between pentane-1,5-diamine and picric acid gives rise to a characteristic charge-transfer (CT) band in the UV-Vis absorption spectrum. jetir.orgnih.govresearchgate.net This band, which is responsible for the compound's color, appears at a longer wavelength than the absorptions of the individual components.

Advanced UV-Vis absorption studies can provide a wealth of information about the electronic structure of the complex. The position and intensity of the CT band are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov By studying the spectral shifts in a range of solvents with varying dielectric constants, it is possible to probe the nature of the ground and excited states of the charge-transfer complex.

The energy of the charge-transfer transition (E_CT) is related to the ionization potential of the electron donor (I_D) and the electron affinity of the electron acceptor (E_A). Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to model the electronic transitions and to correlate the experimental absorption spectra with the molecular orbital energy levels of the complex. kamarajcollege.ac.in These studies can help to elucidate the nature of the orbitals involved in the charge-transfer process.

Fundamental Chemical Principles Underlying Sensing Mechanisms

The distinct optical changes that occur upon the interaction of amines with nitroaromatics like picric acid form the basis for the development of chemical sensors. The academic pursuit in this area focuses on understanding and harnessing these fundamental principles to design more sensitive and selective detection methods.

Academic Development of Spectroscopic Probes for Nitroaromatics Based on Amine Interactions

The interaction between amines and picric acid is a classic example of an acid-base reaction coupled with charge-transfer complexation. Picric acid is a strong acid and readily protonates the basic amine groups of pentane-1,5-diamine. This proton transfer is a key element in the recognition process. rsc.orgrsc.org

The development of spectroscopic probes for nitroaromatics often utilizes the fluorescence quenching effect. nih.govnih.govrsc.org A typical approach involves designing a fluorescent molecule that contains an amine recognition site. Upon binding of picric acid, the fluorescence is quenched, providing a "turn-off" signal. The selectivity of such probes for picric acid over other nitroaromatics can be enhanced by exploiting the unique acidity of picric acid, which facilitates proton transfer to the amine, a mechanism not as favorable with non-phenolic nitroaromatics. rsc.orgnih.gov The combination of electrostatic interactions from the proton transfer and the charge-transfer interactions leads to a strong and specific binding event.

Role of Supramolecular Recognition in Enhancing Sensing Selectivity and Sensitivity

Supramolecular chemistry plays a pivotal role in the design of advanced sensing systems. By incorporating recognition sites into more complex molecular architectures, it is possible to achieve higher selectivity and sensitivity. While pentane-1,5-diamine itself is a simple molecule, the principles of its interaction with picric acid can be extended to more sophisticated sensor designs.

The formation of specific hydrogen bonding patterns and π-π stacking interactions between a host molecule and the nitroaromatic guest is a key aspect of supramolecular recognition. researchgate.net In the case of pentane-1,5-diamine picrate, the crystal structure is stabilized by a network of N-H···O hydrogen bonds between the protonated amine groups and the oxygen atoms of the picrate anion.

For sensing applications, pre-organizing multiple binding sites within a larger host molecule can lead to a cooperative binding effect, resulting in a much stronger and more selective interaction with the target analyte. For instance, designing a host molecule with multiple amine groups positioned to perfectly match the geometry of the nitro groups on a picric acid molecule can significantly enhance the binding affinity and, consequently, the sensitivity of the sensor. The study of simple systems like pentane-1,5-diamine picrate provides the fundamental understanding of the intermolecular forces that are essential for the rational design of these advanced supramolecular sensors.

Fundamental Studies in Energetic Materials Chemistry through Adduct Formation

The formation of an adduct between pentane-1,5-diamine and 2,4,6-trinitrophenol provides a valuable platform for investigating the fundamental chemical principles that underpin the behavior of energetic materials. The interaction between the electron-donating diamine and the electron-accepting trinitrophenol allows for a detailed exploration of non-covalent interactions and their influence on the crystalline architecture and energetic properties.

Theoretical Investigations of Intermolecular Forces and Crystal Stability in Relation to Molecular Architecture

Theoretical investigations are paramount in elucidating the nature and strength of intermolecular forces within the crystal lattice of pentane-1,5-diamine;2,4,6-trinitrophenol. These forces are the primary determinants of the crystal's stability and sensitivity. The primary intermolecular interactions expected in this adduct include:

Hydrogen Bonding: The amino groups of pentane-1,5-diamine are strong hydrogen bond donors, while the phenolic hydroxyl group and the nitro groups of 2,4,6-trinitrophenol are potent hydrogen bond acceptors. The formation of strong N-H···O hydrogen bonds is a dominant factor in the assembly of the crystal structure, contributing significantly to its stability.

π-π Stacking: The aromatic ring of 2,4,6-trinitrophenol is electron-deficient due to the presence of three nitro groups. This allows for π-π stacking interactions, which are a common feature in the crystal packing of picrate salts and co-crystals. rsc.org

The molecular architecture of the constituent molecules significantly influences the resulting crystal structure. The flexible aliphatic chain of pentane-1,5-diamine can adopt various conformations to optimize hydrogen bonding and packing efficiency. The planar and rigid nature of the picrate anion facilitates the formation of layered structures driven by π-π stacking. The interplay between the flexible diamine and the rigid picrate will ultimately determine the three-dimensional arrangement of the molecules in the crystal lattice.

Below is a table summarizing the key intermolecular forces and their expected roles in the stability of this compound:

| Intermolecular Force | Donor/Acceptor Components | Expected Role in Crystal Stability |

| Hydrogen Bonding | Pentane-1,5-diamine (N-H donors) and 2,4,6-trinitrophenol (O-H and NO₂ acceptors) | Primary contributor to lattice energy and structural integrity. |

| π-π Stacking | Aromatic rings of 2,4,6-trinitrophenol | Stabilizes layered arrangements and contributes to high packing density. rsc.org |

| Van der Waals Forces | All atoms in both molecules | Contributes to overall packing efficiency and cohesive energy. |

Understanding Charge Redistribution and its Implications for Intra- and Intermolecular Interactions in Co-crystallized Energetic Components

The formation of the adduct between pentane-1,5-diamine and 2,4,6-trinitrophenol involves a significant degree of charge transfer from the electron-rich diamine (Lewis base) to the electron-deficient picric acid (Lewis acid). This charge redistribution has profound implications for both intramolecular and intermolecular interactions.

Spectroscopic studies, such as UV-Vis and NMR, on similar charge-transfer complexes have shown the formation of new absorption bands characteristic of the charge-transfer interaction. researchgate.netresearchgate.net In the case of this compound, it is expected that a proton transfer from the acidic phenolic group of picric acid to one or both of the basic amino groups of pentane-1,5-diamine will occur, forming a picrate salt. This proton transfer leads to the formation of ammonium cations and a picrate anion, resulting in strong electrostatic interactions that further stabilize the crystal lattice.

Computational studies using methods like Natural Bond Orbital (NBO) analysis can provide a quantitative measure of the charge transfer and its effect on the electronic structure of the individual molecules. researchgate.net This analysis can reveal changes in bond lengths, bond angles, and vibrational frequencies upon adduct formation. For instance, the C-NO₂ bonds in the picrate anion might be slightly elongated compared to neutral picric acid, which could influence the energetic properties of the material. A computational study of picric acid and potassium picrate showed that the C–NO2 bond is generally the weakest and prone to rupture during decomposition. researchgate.net

The charge redistribution also modulates the strength of the intermolecular interactions. The formation of charged species (ammonium and picrate ions) introduces strong ion-pair interactions, which are significantly stronger than the hydrogen bonds in a neutral co-crystal. These electrostatic forces will play a dominant role in the crystal packing and stability.

Rational Design of Novel Multi-Component Crystals with Tailored Intermolecular Interaction Profiles

The insights gained from fundamental studies of this compound can be applied to the rational design of new multi-component energetic materials with tailored properties. By systematically varying the components, it is possible to fine-tune the intermolecular interaction profiles and, consequently, the physical and energetic characteristics of the resulting crystals.

For example, modifying the length of the aliphatic chain in the diamine component (e.g., using putrescine or hexanediamine) would alter the flexibility of the cation and the spacing between the picrate anions in the crystal lattice. This could influence the density, melting point, and sensitivity of the material. Similarly, substituting the picric acid with other nitrophenols or other types of electron acceptors would change the strength of the charge-transfer interaction and the hydrogen bonding network.

The principles of crystal engineering, which involve the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions, are central to this endeavor. By leveraging a combination of experimental screening and computational modeling, it is possible to predict the formation of stable multi-component crystals and to target specific crystal structures with desired properties.

The following table outlines some potential design strategies for novel multi-component crystals based on the pentane-1,5-diamine and picric acid system:

| Design Strategy | Molecular Modification | Expected Impact on Intermolecular Interactions and Properties |

| Varying Cation Flexibility | Modifying the alkyl chain length of the diamine. | Alters packing efficiency and hydrogen bond geometry, potentially affecting density and sensitivity. |

| Modifying Anion Acidity | Replacing picric acid with other nitroaromatic acids (e.g., styphnic acid). | Changes the degree of proton transfer and the strength of electrostatic interactions. |

| Introducing Additional Functional Groups | Incorporating hydroxyl or other functional groups on the diamine backbone. | Creates new hydrogen bonding sites and alters the overall polarity and reactivity. |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for optimizing the synthesis of Pentane-1,5-diamine and 2,4,6-trinitrophenol complexes?

- Methodological Answer : Utilize factorial design to systematically investigate variables such as stoichiometry, temperature, and reaction time. This approach minimizes experimental runs while maximizing data quality . For example, a 2³ factorial design (temperature, pH, molar ratio) can identify dominant factors influencing yield and purity. Orthogonal arrays (e.g., Taguchi methods) are also effective for multi-factor optimization . Post-synthesis, validate outcomes via HPLC or NMR to confirm structural integrity .

Q. How can spectroscopic techniques resolve ambiguities in characterizing the nitro-phenolic interactions in 2,4,6-trinitrophenol complexes?

- Methodological Answer : Combine UV-Vis spectroscopy (to track π-π* transitions in nitro groups) with FT-IR (to identify hydrogen bonding between phenolic OH and amine groups). For conflicting data (e.g., unexpected shifts in IR peaks), employ density functional theory (DFT) simulations to model electronic interactions and validate experimental observations . Cross-reference with X-ray crystallography if single crystals are obtainable .

Q. What safety protocols are critical when handling Pentane-1,5-diamine and 2,4,6-trinitrophenol in aqueous environments?

- Methodological Answer : Follow GHS hazard guidelines for nitrophenols (e.g., skin irritation, explosive risks) and diamines (e.g., respiratory sensitization). Use fume hoods for reactions involving volatile intermediates and conduct stability tests under varying pH/temperature to assess decomposition risks . Emergency protocols should include neutralization steps for spills (e.g., sodium bicarbonate for acidic byproducts) .

Advanced Research Questions

Q. How can researchers address contradictory data in multi-phase reaction systems involving Pentane-1,5-diamine and 2,4,6-trinitrophenol?

- Methodological Answer : Apply response surface methodology (RSM) to model non-linear interactions between variables (e.g., solvent polarity, agitation rate). For inconsistencies in kinetic data, use multivariate ANOVA to isolate confounding factors . If phase separation occurs, conduct interfacial tension measurements (e.g., pendant drop method) to refine reaction conditions .

Q. What computational strategies are effective for predicting the environmental fate of 2,4,6-trinitrophenol degradation products?

- Methodological Answer : Employ molecular dynamics (MD) simulations to model hydrolysis pathways and predict persistence in aquatic systems. Pair with quantitative structure-activity relationship (QSAR) models to estimate toxicity of nitroaromatic intermediates . Validate predictions via LC-MS/MS to track degradation products in simulated ecosystems .

Q. How can researchers design experiments to probe the catalytic role of Pentane-1,5-diamine in stabilizing nitroaromatic intermediates?

- Methodological Answer : Use stopped-flow kinetics to monitor transient intermediates at millisecond resolution. For mechanistic insights, perform isotopic labeling (e.g., ¹⁵N in the diamine) and track isotopic shifts via NMR . To resolve conflicting hypotheses (e.g., radical vs. ionic pathways), employ electron paramagnetic resonance (EPR) spectroscopy to detect free radicals .

Data Analysis and Validation

Q. What statistical approaches are recommended for optimizing the purification of Pentane-1,5-diamine/2,4,6-trinitrophenol co-crystals?

- Methodological Answer : Apply partial least squares (PLS) regression to correlate crystallization parameters (e.g., cooling rate, solvent composition) with crystal quality metrics (e.g., PXRD peak sharpness). For outliers, use Grubbs’ test to identify experimental artifacts . Validate co-crystal stoichiometry via thermogravimetric analysis (TGA) and elemental analysis .

Methodological Frameworks

- Experimental Design : Prioritize mixed-level factorial designs to balance cost and precision when studying ternary systems (e.g., diamine, nitrophenol, solvent) .

- Data Contradiction Resolution : Cross-validate results using orthogonal techniques (e.g., Raman spectroscopy vs. XRD for polymorph identification) and apply Bayesian inference to weigh competing hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.